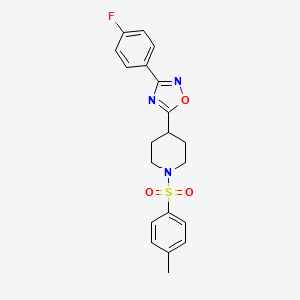

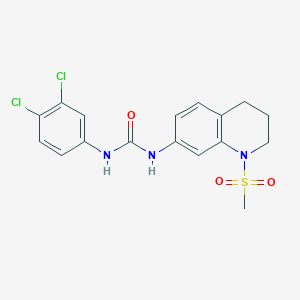

3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole" is a structurally unique molecule that falls within the class of 1,2,4-oxadiazole derivatives. These derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and insecticidal activities. The presence of a fluorophenyl group and a tosylpiperidinyl moiety within the structure of such compounds often contributes to their biological activity and potency.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from various precursors such as carboxylic acids, hydrazides, and aroyl chlorides. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a fluoroquinazolinylpiperidinyl moiety involves a pharmacophore hybrid approach and is characterized by spectroscopic methods like NMR and HRMS . Similarly, the synthesis of 1,3,4-oxadiazole derivatives with a 3-fluoro-4-methoxyphenyl moiety is achieved through multistep reactions and characterized by spectroscopic methods . These synthetic routes are crucial for the development of compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. For example, the structure of a compound with a 4-fluorophenyl oxadiazole moiety was confirmed to belong to the monoclinic system with specific lattice parameters . The precise molecular structure is essential for understanding the compound's interactions with biological targets and for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives can involve ring-degenerate rearrangements, as seen in the synthesis of 3-amino-5-aryl- and 3-amino-5-polyfluorophenyl-1,2,4-oxadiazoles . These reactions are influenced by factors such as the presence of electron-withdrawing or electron-donating groups on the phenyl ring, which can affect the yield and the equilibrium of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, making them potential candidates for drug development. The in silico ADME properties analysis suggests that these compounds have the potential to be developed as oral drug candidates due to their favorable pharmacokinetic profiles .

Scientific Research Applications

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. These activities are attributed to the 1,3,4-oxadiazole ring's ability to effectively bind with different enzymes and receptors through numerous weak interactions, demonstrating their significant potential in medicinal chemistry for treating various ailments (Verma et al., 2019).

Significance in Drug Development

The oxadiazole core, particularly 1,3,4-oxadiazole, serves as an important structural subunit in synthetic medicinal chemistry, displaying pharmacological properties across a spectrum of activities such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant. These properties underscore the relevance of 1,3,4-oxadiazole derivatives in the development of new drugs, offering insights into rational design strategies for more efficacious and less toxic medicinal agents (Rana et al., 2020).

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated promising antimicrobial activity, showing efficacy against a range of microbial pathogens. This includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, highlighting their potential as new drugs in combating antimicrobial resistance (Glomb & Świątek, 2021).

Metal-Ion Sensing Applications

The structural features of 1,3,4-oxadiazoles facilitate their use in the development of chemosensors, especially for metal-ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for sensing applications, offering a pathway to innovative solutions in material science and analytical chemistry (Sharma et al., 2022).

properties

IUPAC Name |

3-(4-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-14-2-8-18(9-3-14)28(25,26)24-12-10-16(11-13-24)20-22-19(23-27-20)15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQAOOQTPDOVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)

![3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519185.png)

![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)

![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)